molecular formula C14H18N4O6 B5175163 N-[3-(4-morpholinyl)-2,2-dinitropropyl]benzamide

N-[3-(4-morpholinyl)-2,2-dinitropropyl]benzamide

Cat. No. B5175163
M. Wt: 338.32 g/mol
InChI Key: GKPNORVROAOFFN-UHFFFAOYSA-N
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Description

N-[3-(4-morpholinyl)-2,2-dinitropropyl]benzamide, also known as MNPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

N-[3-(4-morpholinyl)-2,2-dinitropropyl]benzamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. N-[3-(4-morpholinyl)-2,2-dinitropropyl]benzamide has been found to have neuroprotective effects, reducing neuronal damage caused by oxidative stress and inflammation. N-[3-(4-morpholinyl)-2,2-dinitropropyl]benzamide has also shown potential as an anticancer agent, inhibiting cancer cell growth and inducing apoptosis. N-[3-(4-morpholinyl)-2,2-dinitropropyl]benzamide has also been studied for its potential as a drug discovery tool, as it can be used to identify new drug targets and develop new drugs.

Mechanism of Action

N-[3-(4-morpholinyl)-2,2-dinitropropyl]benzamide exerts its effects through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of cellular responses to oxidative stress and inflammation. N-[3-(4-morpholinyl)-2,2-dinitropropyl]benzamide activates Nrf2 by inhibiting the activity of Kelch-like ECH-associated protein 1 (Keap1), which normally binds to Nrf2 and promotes its degradation.
Biochemical and Physiological Effects:
N-[3-(4-morpholinyl)-2,2-dinitropropyl]benzamide has been found to have a number of biochemical and physiological effects, including the upregulation of antioxidant enzymes, the reduction of inflammation, and the inhibition of cancer cell growth. N-[3-(4-morpholinyl)-2,2-dinitropropyl]benzamide has also been found to have neuroprotective effects, reducing neuronal damage caused by oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

N-[3-(4-morpholinyl)-2,2-dinitropropyl]benzamide has several advantages for lab experiments, including its high potency and selectivity for Nrf2 activation, as well as its ability to cross the blood-brain barrier. However, N-[3-(4-morpholinyl)-2,2-dinitropropyl]benzamide also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.

Future Directions

There are several future directions for N-[3-(4-morpholinyl)-2,2-dinitropropyl]benzamide research, including the development of N-[3-(4-morpholinyl)-2,2-dinitropropyl]benzamide analogs with improved potency and selectivity, the identification of new drug targets using N-[3-(4-morpholinyl)-2,2-dinitropropyl]benzamide as a tool, and the investigation of N-[3-(4-morpholinyl)-2,2-dinitropropyl]benzamide's potential applications in other fields, such as cardiovascular disease and diabetes. Additionally, further studies are needed to determine the optimal dosage and administration route for N-[3-(4-morpholinyl)-2,2-dinitropropyl]benzamide, as well as its potential side effects and toxicity.

Synthesis Methods

N-[3-(4-morpholinyl)-2,2-dinitropropyl]benzamide can be synthesized through a multi-step process involving the reaction of 4-morpholinepropanol with 2,2-dinitroethanol, followed by the reaction of the resulting intermediate with benzoyl chloride. The final product is obtained through purification and crystallization processes.

properties

IUPAC Name

N-(3-morpholin-4-yl-2,2-dinitropropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O6/c19-13(12-4-2-1-3-5-12)15-10-14(17(20)21,18(22)23)11-16-6-8-24-9-7-16/h1-5H,6-11H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPNORVROAOFFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(CNC(=O)C2=CC=CC=C2)([N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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